(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1354011-06-5
VCID: VC8234800
InChI: InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2/t12-/m0/s1
SMILES: C1CN(CC1O)CC2=CC=CC=C2C#N
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile

CAS No.: 1354011-06-5

Cat. No.: VC8234800

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile - 1354011-06-5

Specification

CAS No. 1354011-06-5
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzonitrile
Standard InChI InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2/t12-/m0/s1
Standard InChI Key LLUGSDLAUDJJCJ-LBPRGKRZSA-N
Isomeric SMILES C1CN(C[C@H]1O)CC2=CC=CC=C2C#N
SMILES C1CN(CC1O)CC2=CC=CC=C2C#N
Canonical SMILES C1CN(CC1O)CC2=CC=CC=C2C#N

Introduction

Structural and Chemical Properties

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile (CAS: 1354011-06-5) is a chiral benzonitrile derivative characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and linked to a benzonitrile moiety via a methylene bridge. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the hydroxypyrrolidine carbon, which influences its biological activity and pharmacokinetic properties.

Key Structural Features

  • Benzonitrile Core: The aromatic ring with a nitrile group (-C≡N) enhances electronic interactions in binding pockets .

  • Hydroxypyrrolidine Substituent: The pyrrolidine ring’s 3-hydroxyl group introduces hydrogen-bonding capabilities, critical for target engagement .

  • Chiral Center: The (S)-configuration at the pyrrolidine’s 3-position is essential for enantioselective biological activity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityModerate in polar solvents
LogP~1.5 (estimated)

Synthesis and Optimization

The synthesis of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile typically involves multi-step organic reactions to introduce chirality and functional groups.

Synthetic Routes

  • Chiral Pyrrolidine Preparation: (S)-3-Hydroxypyrrolidine is synthesized via asymmetric reduction or enzymatic resolution of precursors like 3-hydroxy-2-pyrrolidinone .

  • Nucleophilic Substitution: The hydroxypyrrolidine reacts with 2-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃) to form the methylene linkage .

  • Purification: Chiral chromatography or crystallization ensures enantiomeric purity (>95%) .

Key Reaction:

(S)-3-Hydroxypyrrolidine+2-(Bromomethyl)benzonitrileBase(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile\text{(S)-3-Hydroxypyrrolidine} + \text{2-(Bromomethyl)benzonitrile} \xrightarrow{\text{Base}} \text{(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile}

Industrial-Scale Production

Industrial methods optimize yield (>80%) using continuous flow reactors and green solvents (e.g., ethanol) . Hazardous intermediates like bromomethylbenzonitrile require strict containment .

Pharmacological Applications

Kinase Inhibition

(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is a scaffold in kinase inhibitors, particularly targeting TBK1 (TANK-binding kinase 1) and IKKε, which are implicated in cancer and inflammatory diseases .

Mechanism: The nitrile group binds covalently to cysteine residues in kinase ATP pockets, while the hydroxypyrrolidine stabilizes interactions via hydrogen bonds .

Immunotherapy

Structural analogs of this compound inhibit the PD-1/PD-L1 interaction, a checkpoint pathway in cancer immunotherapy . Modifications to the benzonitrile core enhance binding affinity (IC₅₀: 8–14 μM) .

Table 2: Comparative Activity of Benzonitrile Derivatives

CompoundTargetIC₅₀ (μM)Source
(S)-2-((3-Hydroxy...)PD-L18.52
3-((S)-1-Methyl-pyrrolidinyl)Kinases12.28
2-Fluoro-5-...benzonitrilePARP0.15

Comparative Analysis with Structural Analogs

Hydroxypyrrolidine vs. Morpholine Derivatives

  • Hydrophilicity: The hydroxyl group in (S)-2-((3-Hydroxy...) improves solubility compared to morpholine analogs.

  • Target Selectivity: Chiral pyrrolidines exhibit higher enantioselectivity in kinase binding than racemic mixtures .

Nitrile vs. Triazole Moieties

  • Covalent Binding: Nitriles form reversible bonds with cysteine, whereas triazoles engage in π-π stacking .

  • Cytotoxicity: Triazole derivatives show stronger anticancer activity but higher toxicity .

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